Cas no 85290-76-2 (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate)

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate structure
85290-76-2 structure
Produktname:Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
CAS-Nr.:85290-76-2
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD00233458
CID:664709
PubChem ID:10313289

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, ethyl ester
    • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
    • Ethyl 1,3-dimethyl-4-pyrazolecarboxylate
    • Ethyl1,3-dimethyl-1H-pyrazole-4-carboxylate
    • CS-0137704
    • DTXSID70437980
    • ALBB-027472
    • Ethyl 1,3-dimethylpyrazole-4-carboxylate
    • MD-0706
    • SCHEMBL3267578
    • STK652665
    • J-520506
    • UEOAHNKIDQAFPD-UHFFFAOYSA-N
    • AKOS005073586
    • DB-076317
    • MFCD00233458
    • F17944
    • 85290-76-2
    • AB05030
    • MDL: MFCD00233458
    • Inchi: 1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3
    • InChI-Schlüssel: UEOAHNKIDQAFPD-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C)=NN(C)C=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 168.089877630g/mol
  • Monoisotopenmasse: 168.089877630g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 172
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 44.1Ų

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Sicherheitsinformationen

  • Gefahrenklasse:IRRITANT

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB270359-250 mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, 95%; .
85290-76-2 95%
250mg
€117.60 2023-04-26
abcr
AB270359-5 g
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, 95%; .
85290-76-2 95%
5g
€645.10 2023-04-26
Alichem
A049003567-1g
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95%
1g
$671.96 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208344-250mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 98%
250mg
¥136.00 2024-07-28
Ambeed
A386682-250mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95%
250mg
$21.0 2024-04-17
1PlusChem
1P004VCD-100mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95%
100mg
$8.00 2024-04-21
1PlusChem
1P004VCD-250mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95%
250mg
$17.00 2024-04-21
Apollo Scientific
OR53747-100mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2
100mg
£15.00 2025-02-20
Chemenu
CM189088-250mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95+%
250mg
$150 2021-08-05
Chemenu
CM189088-100mg
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
85290-76-2 95+%
100mg
$90 2021-08-05

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VI. Synthesis of ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates
Menozzi, Giulia; Mosti, Luisa; Schenone, Pietro, Journal of Heterocyclic Chemistry, 1987, 24(6), 1669-75

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, rt
Referenz
Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism
Di, Shanshan; Liu, Ruiquan; Liu, Zhenzhen; Xu, Hao; Zhao, Huiyu; et al, Ecotoxicology and Environmental Safety, 2023, 251,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: 2,2,2-Trifluoroethanol ;  0 °C; 10 min, rt
Referenz
Catalyst-free one-pot synthesis of 1,4,5-trisubstituted pyrazoles in 2,2,2-trifluoroethanol
Alinezhad, Heshmatollah; Tajbakhsh, Mahmood; Zare, Mahboobeh, Journal of Fluorine Chemistry, 2011, 132(11), 995-1000

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  1 - 10 h, -20 °C
Referenz
Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Derivatives
Das, Amrita; Ishitani, Haruro; Kobayashi, Shu, Advanced Synthesis & Catalysis, 2019, 361(22), 5127-5132

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Systemic fungicides. The synthesis of certain pyrazole analogs of carboxin
Huppatz, John L., Australian Journal of Chemistry, 1983, 36(1), 135-47

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt; 1 h, 5 °C; 3 h, reflux
Referenz
Synthesis and Nematocidal Activity of N-Substituted 3-Methyl-1H-pyrazole-4-carboxamide Derivatives Against Meloidogyne incognita
Cheng, Long; Shen, Zhong-Hua; Xu, Tian-Ming; Tan, Cheng-Xia; Weng, Jian-Quan; et al, Journal of Heterocyclic Chemistry, 2018, 55(4), 946-950

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Raw materials

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Preparation Products

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85290-76-2)Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
A841283
Reinheit:99%
Menge:5.0g
Preis ($):256.0